Cas no 83249-10-9 (3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid)

3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid structure
83249-10-9 structure
Product Name:3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid
CAS-Nr.:83249-10-9
MF:C8H10O4
MW:170.162602901459
MDL:MFCD20638314
CID:675621
PubChem ID:15579850
Update Time:2024-10-27

3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, monomethyl ester
    • 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
    • 3-methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylate
    • 3-Methoxycarbonylbicyclo-[1.1.1]pentane-1-carboxylic acid
    • Bicyclo[1.1.1]​pentane-​1,​3-​dicarboxylic acid, 1-​methyl ester
    • Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid 1-Monomethyl Ester
    • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid monomethyl ester
    • 3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid
    • 1-Methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate (ACI)
    • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, monomethyl ester (9CI)
    • 3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-carboxylicacid
    • Bicyclo[1.1.1]pentan-1,3-dicarboxylic acid-1-methyl ester
    • 3-(methoxycarbonyl)bicyclo<1.1.1>pentane-1-carboxylic acid
    • M3149
    • SCHEMBL9143861
    • SCHEMBL20851079
    • UJZHYIMESNWEQA-UHFFFAOYSA-N
    • SCHEMBL20851067
    • 1,1'-Bicyclo[1,1,1]pentane-1,3-dicarboxylic acid monomethyl ester
    • SB38921
    • 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylicacid
    • EN300-132008
    • GS-8008
    • Z1262511436
    • CS-W001056
    • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, 1-methyl ester, AldrichCPR
    • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, 1-methyl ester
    • AKOS024255979
    • SY042099
    • DB-122745
    • 83249-10-9
    • EN300-19052195
    • MFCD20638314
    • MDL: MFCD20638314
    • Inchi: 1S/C8H10O4/c1-12-6(11)8-2-7(3-8,4-8)5(9)10/h2-4H2,1H3,(H,9,10)
    • InChI-Schlüssel: UJZHYIMESNWEQA-UHFFFAOYSA-N
    • Lächelt: O=C(C12CC(C1)(C(OC)=O)C2)O

Berechnete Eigenschaften

  • Genaue Masse: 170.05790880g/mol
  • Monoisotopenmasse: 170.05790880g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 249
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topologische Polaroberfläche: 63.6Ų

Experimentelle Eigenschaften

  • Dichte: 1.559±0.06 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 138.0 to 142.0 deg-C
  • Siedepunkt: 272.2±40.0 ºC (760 Torr),
  • Flammpunkt: 111.2±20.8 ºC,
  • Löslichkeit: Leicht löslich (14 g/l) (25°C),

3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid Sicherheitsinformationen

3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M177545-200mg
3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid
83249-10-9 97%
200mg
¥873.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M177545-500mg
3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid
83249-10-9 97%
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¥1746.90 2023-09-01
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Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid, 1-methyl Ester
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$ 69.00 2023-04-18
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B382905-10mg
Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid, 1-methyl Ester
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$ 110.00 2023-04-18
TRC
B382905-25mg
Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid, 1-methyl Ester
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$ 178.00 2023-04-18
TRC
B382905-50mg
Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid, 1-methyl Ester
83249-10-9
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$ 282.00 2023-04-18
TRC
B382905-100mg
Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid, 1-methyl Ester
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$ 483.00 2023-04-18

3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
Referenz
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide
Referenz
Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry
Kokhan, Serhii O.; et al, European Journal of Organic Chemistry, 2017, 2017(43), 6450-6456

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  10 min, 23 °C; 1 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor
Stepan, Antonia F.; et al, Journal of Medicinal Chemistry, 2012, 55(7), 3414-3424

Herstellungsverfahren 4

Reaktionsbedingungen
Referenz
3-Carboxy-/3-Aminobicyclo[1.1.1]pentane-Derived Sulfonamides and Sulfonyl Fluorides - Advanced Bifunctional Reagents for Organic Synthesis and Drug Discovery
Kokhan, Serhii O.; et al, European Journal of Organic Chemistry, 2020, 2020(15), 2210-2216

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  20 - 40 °C; overnight, rt
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C; 50 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
Referenz
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Methyllithium Solvents: Diethyl ether ;  -30 °C
1.2 Solvents: Diethyl ether ;  0 °C; 4 d, rt
1.3 Solvents: Diethoxymethane ;  5 h; 12 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  96 h
Referenz
3-aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives: Synthesis and incorporation into peptides
Paetzel, Michael; et al, European Journal of Organic Chemistry, 2004, (3), 493-498

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Bromine Solvents: 1,4-Dioxane ,  Water
1.2 Reagents: Thionyl chloride Solvents: Thionyl chloride
1.3 Solvents: Methanol
2.1 Reagents: Sodium hydroxide Solvents: Methanol
Referenz
(S)-(+)-2-(3'-Carboxybicyclo[1.1.1]pentyl)- glycine, a Structurally New Group I Metabotropic Glutamate Receptor Antagonist
Pellicciari, Roberto; et al, Journal of Medicinal Chemistry, 1996, 39(15), 2874-2876

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Thionyl chloride
2.1 Solvents: Methanol
3.1 Reagents: Sodium hydroxide Solvents: Methanol
Referenz
A practical photochemical synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
Kaszynski, Piotr; et al, Journal of Organic Chemistry, 1988, 53(19), 4593-4

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Methyllithium Solvents: Diethyl ether
1.2 -
2.1 Reagents: Sodium hydroxide ,  Bromine
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Thionyl chloride
3.2 -
4.1 Reagents: Sodium hydroxide
Referenz
Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry
Kokhan, Serhii O.; et al, European Journal of Organic Chemistry, 2017, 2017(43), 6450-6456

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  96 h
Referenz
3-aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives: Synthesis and incorporation into peptides
Paetzel, Michael; et al, European Journal of Organic Chemistry, 2004, (3), 493-498

Herstellungsverfahren 11

Reaktionsbedingungen
Referenz
Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs
Nicolaou, Kyriacos C.; et al, ChemMedChem, 2016, 11(1), 31-37

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Solvents: Methanol
2.1 Reagents: Sodium hydroxide Solvents: Methanol
Referenz
A practical photochemical synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
Kaszynski, Piotr; et al, Journal of Organic Chemistry, 1988, 53(19), 4593-4

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Bromine Solvents: Water ;  20 °C; 3 h, 20 °C; 20 °C → 0 °C
1.2 Solvents: 1,4-Dioxane ;  0 °C; overnight, 0 °C
2.1 Reagents: Thionyl chloride Solvents: Methanol ;  20 - 40 °C; overnight, rt
3.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C; 50 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
Referenz
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Bromine
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Thionyl chloride
2.2 -
3.1 Reagents: Sodium hydroxide
Referenz
Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry
Kokhan, Serhii O.; et al, European Journal of Organic Chemistry, 2017, 2017(43), 6450-6456

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Bromine Solvents: 1,4-Dioxane ,  Water ;  4 min, 23 °C → 27 °C; 27 °C → -10 °C; 45 min, -10 °C; -3 °C → 3 °C; 13 h, 3 °C → 23 °C
1.2 Reagents: Sodium bisulfite ;  25 min, 23 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
2.1 Reagents: Thionyl chloride ;  12 h, reflux; reflux → 23 °C; 23 °C → 0 °C
2.2 0 °C → 40 °C; 1 h, reflux
3.1 Reagents: Sodium hydroxide Solvents: Methanol ;  10 min, 23 °C; 1 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor
Stepan, Antonia F.; et al, Journal of Medicinal Chemistry, 2012, 55(7), 3414-3424

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Methyllithium Solvents: Diethyl ether ,  Pentane
1.2 Solvents: Diethyl ether ,  Pentane
2.1 Reagents: Sodium hydroxide ,  Bromine Solvents: 1,4-Dioxane ,  Water
2.2 Reagents: Thionyl chloride Solvents: Thionyl chloride
2.3 Solvents: Methanol
3.1 Reagents: Sodium hydroxide Solvents: Methanol
Referenz
(S)-(+)-2-(3'-Carboxybicyclo[1.1.1]pentyl)- glycine, a Structurally New Group I Metabotropic Glutamate Receptor Antagonist
Pellicciari, Roberto; et al, Journal of Medicinal Chemistry, 1996, 39(15), 2874-2876

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Methyllithium Solvents: Diethyl ether ,  Pentane ;  60 min, -78 °C; 15 min, -78 °C; 1 h, 0 °C
1.2 Solvents: Diethyl ether ,  Pentane ;  0 °C → -10 °C; -10 °C → -5 °C; -5 °C → 5 °C
2.1 Reagents: Sodium hydroxide ,  Bromine Solvents: 1,4-Dioxane ,  Water ;  4 min, 23 °C → 27 °C; 27 °C → -10 °C; 45 min, -10 °C; -3 °C → 3 °C; 13 h, 3 °C → 23 °C
2.2 Reagents: Sodium bisulfite ;  25 min, 23 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
3.1 Reagents: Thionyl chloride ;  12 h, reflux; reflux → 23 °C; 23 °C → 0 °C
3.2 0 °C → 40 °C; 1 h, reflux
4.1 Reagents: Sodium hydroxide Solvents: Methanol ;  10 min, 23 °C; 1 h, reflux
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor
Stepan, Antonia F.; et al, Journal of Medicinal Chemistry, 2012, 55(7), 3414-3424

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Sodium hypobromite Solvents: 1,4-Dioxane ,  Water
2.1 Reagents: Thionyl chloride Solvents: Thionyl chloride
3.1 Solvents: Methanol
4.1 Reagents: Sodium hydroxide Solvents: Methanol
Referenz
A practical photochemical synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
Kaszynski, Piotr; et al, Journal of Organic Chemistry, 1988, 53(19), 4593-4

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 -
2.1 Reagents: Sodium hydroxide ,  Bromine
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Thionyl chloride
3.2 -
4.1 Reagents: Sodium hydroxide
Referenz
Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry
Kokhan, Serhii O.; et al, European Journal of Organic Chemistry, 2017, 2017(43), 6450-6456

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Tetramethylammonium bromide Solvents: Ethanol ,  Dichloromethane ,  Water
2.1 Reagents: Methyllithium Solvents: Diethyl ether ,  Pentane
2.2 Solvents: Diethyl ether ,  Pentane
3.1 Reagents: Sodium hydroxide ,  Bromine Solvents: 1,4-Dioxane ,  Water
3.2 Reagents: Thionyl chloride Solvents: Thionyl chloride
3.3 Solvents: Methanol
4.1 Reagents: Sodium hydroxide Solvents: Methanol
Referenz
(S)-(+)-2-(3'-Carboxybicyclo[1.1.1]pentyl)- glycine, a Structurally New Group I Metabotropic Glutamate Receptor Antagonist
Pellicciari, Roberto; et al, Journal of Medicinal Chemistry, 1996, 39(15), 2874-2876

3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid Raw materials

3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid Preparation Products

3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:83249-10-9)3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid
Bestellnummer:A855903
Bestandsstatus:in Stock
Menge:25g/100g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:57
Preis ($):196.0/774.0
Email:sales@amadischem.com
Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:83249-10-9)Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, MonoMethyl ester
Bestellnummer:ZJBN070
Bestandsstatus:in Stock
Menge:1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Tuesday, 20 May 2025 10:10
Preis ($):discuss personally
Email:info@zjbrunova.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:83249-10-9)3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid
A855903
Reinheit:99%/99%
Menge:25g/100g
Preis ($):196.0/774.0
Email
Zhejiang Brunova Technology Co., Ltd.
(CAS:83249-10-9)Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, MonoMethyl ester
ZJBN070
Reinheit:99%
Menge:1g
Preis ($):Untersuchung
Email